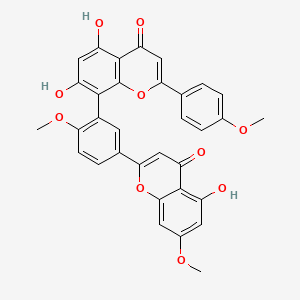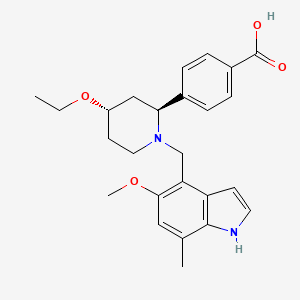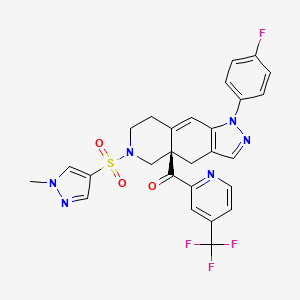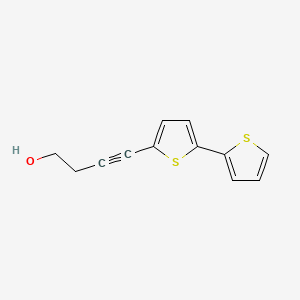
Sciadopitysin
Übersicht
Beschreibung
Sciadopitysin is a biflavonoid compound predominantly found in the leaves of Ginkgo biloba. It is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemie: Sciadopitysin wird als Modellverbindung für die Untersuchung der Biflavonoidchemie und ihrer Wechselwirkungen mit anderen Molekülen verwendet.
Medizin: This compound zeigt krebshemmende Eigenschaften, insbesondere gegen Glioblastom- und hepatozelluläre Karzinomzellen Es zeigt auch neuroprotektive Wirkungen gegen die Alzheimer-Krankheit und mildert Hodenschäden, die durch toxische Substanzen verursacht werden
Industrie: this compound wird aufgrund seiner gesundheitlichen Vorteile bei der Entwicklung von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet mehrere molekulare Zielstrukturen und Signalwege:
HSP90 und AKT1: This compound reguliert diese zentralen Zielstrukturen, die an der pharmakologischen Wirkung gegen Glioblastom beteiligt sind.
MAPK/STAT3/NF-κB Signalweg: In hepatozellulären Karzinomzellen induziert this compound eine mitochondrienabhängige Apoptose und arretiert den Zellzyklus durch die Regulierung dieses Signalwegs.
ROS-vermittelter Signalweg: This compound übt seine Wirkungen aus, indem es die Konzentration reaktiver Sauerstoffspezies moduliert, was zu Apoptose und Hemmung der Zellmigration führt.
Wirkmechanismus
Target of Action
Sciadopitysin has been found to target two core proteins: HSP90 and AKT1 . These proteins play crucial roles in cell proliferation and survival, making them key targets in the treatment of diseases like cancer .
Mode of Action
This compound interacts with its targets, HSP90 and AKT1, leading to significant changes in cell behavior. It has been found to inhibit the activation of NF-κB and reduce the expression of c-Fos and NFATc1 , thereby inhibiting the generation and loss of osteoclasts induced by RANKL .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the MAPK/STAT3/NF-κB signaling pathway to induce mitochondrion-dependent apoptosis in HepG2 cells . Additionally, it can arrest the G0/G1 phase cell cycle via the AKT/p21/p27/CDK/Cyclin signaling pathway . It also inhibits cell motility and invasion through the AKT/GSK-3β/vimentin/β-catenin signaling pathway .
Result of Action
This compound has been found to have potent anti-cancer effects. It promotes apoptosis of GBM cells by inhibiting HSP90a and AKT1 . After treatment with 100µM this compound for 72 hours, the percentage of apoptotic cells was significantly increased . It also induced mitochondrion-dependent apoptosis, arrested cell cycle in the G0/G1 phase, and inhibited cell migration in HepG2 cells .
Biochemische Analyse
Biochemical Properties
Sciadopitysin interacts with various enzymes and proteins. For instance, it has been found to inhibit the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also reduces the expression of c-Fos and NFATc1, thereby inhibiting the generation of osteoclasts induced by RANKL .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. In hepatocellular carcinoma (HCC) cells, it induces mitochondrion-dependent apoptosis, arrests the cell cycle in the G0/G1 phase, and inhibits cell migration by regulating the reactive oxygen species (ROS)-mediated signaling pathway . In glioblastoma cells, it promotes apoptosis by inhibiting HSP90a and AKT1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It regulates the MAPK/STAT3/NF-κB signaling pathway to induce mitochondrion-dependent apoptosis in HepG2 cells . It also arrests the G0/G1 phase cell cycle via the AKT/p21/p27/CDK/Cyclin signaling pathway . Furthermore, it inhibits cell motility and invasion through the AKT/GSK-3β/vimentin/β-catenin signaling pathway .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that the compound has shown significant effects on cells after 72 hours of treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to regulate the MAPK/STAT3/NF-κB signaling pathway
Vorbereitungsmethoden
Sciadopitysin can be extracted from Ginkgo biloba leaves using various methods. The most common extraction techniques include solvent-based extraction with ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, and mechanical-assisted extraction . These methods vary in efficiency, with enzyme-assisted and mechanical-assisted extractions showing higher yields in shorter durations.
Analyse Chemischer Reaktionen
Sciadopitysin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Sciadopitysin gehört zu einer Gruppe von Biflavonoiden, die in Ginkgo biloba vorkommen, darunter:
- Amentoflavone
- Bilobetin
- Ginkgetin
- Isoginkgetin
Verglichen mit diesen Verbindungen ist this compound aufgrund seiner höheren Prävalenz in Ginkgo biloba-Blättern und seiner starken pharmakologischen Aktivitäten einzigartig . Jedes dieser Biflavonoide hat unterschiedliche biologische Aktivitäten, aber this compound zeichnet sich durch sein umfassendes therapeutisches Potenzial aus.
Biologische Aktivität
Sciadopitysin, a flavonoid derived from the Chinese yew (Sciadopitys verticillata), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and protective effects against various forms of toxicity. This article synthesizes recent research findings, case studies, and data analyses related to the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.
Overview of this compound
- Chemical Structure : this compound is a flavonoid characterized by its unique chemical structure that contributes to its bioactivity.
- Sources : Primarily extracted from Sciadopitys verticillata, it is known for its antioxidant properties and potential therapeutic applications.
Research has identified several mechanisms through which this compound exerts its biological effects:
- Antioxidant Activity : this compound has been shown to enhance antioxidant enzyme activities (e.g., catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD)) while reducing reactive oxygen species (ROS) levels in various models of oxidative stress .
- Anti-apoptotic Effects : In studies involving paraquat-induced testicular toxicity, this compound was found to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a protective role against cell death .
- Caspase Activation : Molecular docking studies indicated that this compound interacts with caspase-3, promoting its activation and potentially enhancing apoptotic pathways in cancer cells .
Anti-Cancer Properties
Recent studies have highlighted this compound's potential as an anti-cancer agent:
- Glioblastoma Multiforme (GBM) : A network pharmacology study identified 64 targets associated with GBM that this compound may influence. Key targets included HSP90 and AKT1, both crucial in cancer cell survival and proliferation .
- Breast Cancer : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and increased caspase-3 activity, indicating pro-apoptotic effects .
Protective Effects Against Toxicity
This compound has also been evaluated for its protective effects against various toxic agents:
- Testicular Toxicity : In animal models, this compound mitigated testicular damage induced by paraquat by restoring antioxidant enzyme levels and reducing oxidative stress markers .
- Myocardial Infarction : Another study reported that this compound provided protective effects against isoproterenol-induced myocardial infarction, further supporting its cardioprotective properties .
Table 1: Effects of this compound on Antioxidant Enzymes
| Treatment Group | CAT Activity | GPx Activity | SOD Activity | ROS Levels | MDA Levels |
|---|---|---|---|---|---|
| Control | High | High | High | Low | Low |
| Paraquat | Low | Low | Low | High | High |
| Paraquat + SPS | Moderate | Moderate | Moderate | Reduced | Reduced |
| SPS Only | High | High | High | Low | Low |
Note: Values are indicative based on statistical significance (P < 0.05) from comparative studies.
Case Studies
Several case studies have documented the therapeutic applications and safety profiles of this compound:
- Case Study on Nephrotoxicity : A review highlighted instances where this compound was associated with acute renal failure, emphasizing the need for careful consideration of dosage in clinical applications .
- Clinical Applications in Cancer Care : A comprehensive analysis of patient outcomes following treatment with herbal formulations containing this compound showed promising results in improving quality of life and reducing tumor sizes in specific cancer types .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRBCHEOFVYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200096 | |
| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-34-6 | |
| Record name | Sciadopitysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sciadopitysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sciadopitysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCIADOPITYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















